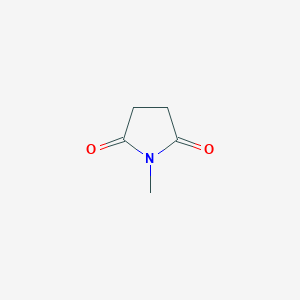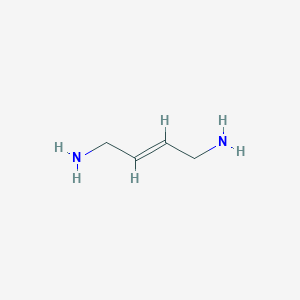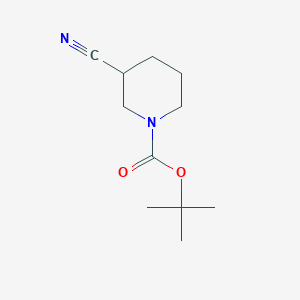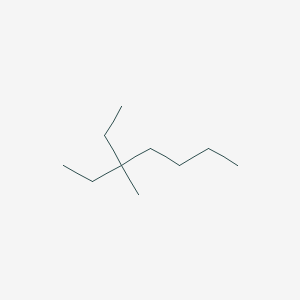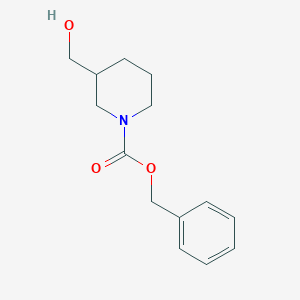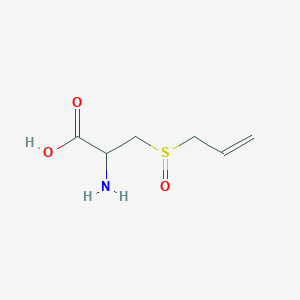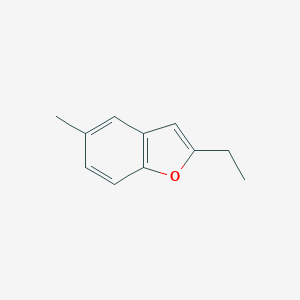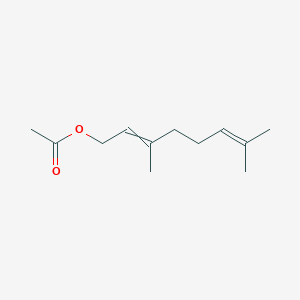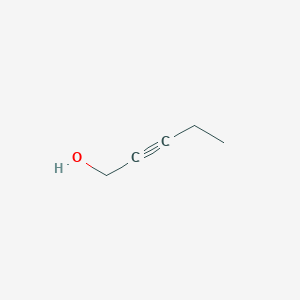
2-Pentín-1-ol
Descripción general
Descripción
Chemoenzymatic Synthesis Analysis
The synthesis of (+)-asperpentyn and the enantiomer of the structure assigned to aspergillusol A was achieved using an enzymatically derived cis-1,2-dihydrocatechol as a starting material. The synthesis involved Sonogashira cross-coupling chemistry to install the required enyne side-chain. This method provided a way to determine the gross structure of aspergillusol A, although the absolute stereochemistry remains to be clarified .
Economical Synthesis Analysis
An economical and safe synthetic route for 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' biodegradable polylactide, was developed. This synthesis started from cheap and commercially available diethyl 2-acetamidomalonate and propargyl alcohol, avoiding the use of expensive and unstable starting materials like propargyl bromide. The synthesis involved alkylation, hydrolysis, decarboxylation, diazotization, and hydroxylation, providing a practical approach to the desired product .
Molecular Structure Analysis
Carbohydrate-derived 4-pentyn-1-ols were synthesized from spirocyclic oxirane precursors and reacted with allenylmagnesium bromide. These compounds were then used to form spirocyclic 2-oxacyclohexylidene metal complexes through cycloisomerization at low-valent chromium or tungsten templates . Additionally, normal-coordinate calculations for 2-pentyne and 3-hexyne helped interpret infrared and Raman spectra, revealing that 2-hexyne exists as a mixture of two rotational isomers in liquid and vapor states, with only the coplanar conformer present in the solid state .
Chemical Reactions Analysis
The reactions of Fe3(CO)12 with 2-methyl-3-butyn-1-ol and 3-pentyn-1-ol under basic methanolic conditions led to the formation of binuclear and trinuclear complexes. These complexes featured oxygenated ligands formed by coupling of a formerly coordinated CO with a methoxy group or a deoxygenated alkynic residual .
Physical and Chemical Properties Analysis
The synthesis of polymers from 4-methyl-2-pentyne was achieved using catalytic systems composed of tungsten hexachloride or niobium and tantalum pentachlorides with organometallic cocatalysts. The polymers' structures were analyzed using 13C NMR and IR data, and their solubility in various organic solvents was established, showing a relationship between the polymer structure and its solubility .
Aplicaciones Científicas De Investigación
Síntesis de (-)-Muricatacin
2-Pentín-1-ol ha sido empleado como reactivo de partida para la síntesis de (-)-muricatacin . La muricatacin es un compuesto natural que se ha encontrado en las hojas del rollinia deliciosa, un árbol frutal nativo de América del Sur tropical. Se ha estudiado por sus posibles propiedades anticancerígenas.
Preparación de (2Z)-3-Tributilestanil-2-penten-1-ol
Este compuesto también se ha utilizado en la preparación de (2Z)-3-tributylstannyl-2-penten-1-ol . Este compuesto es un intermedio útil en la síntesis orgánica, particularmente en la creación de moléculas complejas con múltiples grupos funcionales.
Bloques de construcción orgánicos
This compound es un valioso bloque de construcción orgánico en la síntesis de diversos compuestos orgánicos . Su estructura única le permite utilizarse en una variedad de reacciones para crear moléculas complejas.
Material para análisis espectroscópico
La estructura y propiedades únicas del compuesto lo convierten en un material adecuado para el análisis espectroscópico . Los investigadores pueden utilizarlo para estudiar el comportamiento de compuestos similares en diferentes condiciones.
Estudio de datos de cambio de fase
This compound se ha utilizado en el estudio de datos de cambio de fase . Comprender cómo se comporta este compuesto cuando cambia de un estado de la materia a otro puede proporcionar información valiosa sobre sus propiedades y posibles aplicaciones.
Investigación en ciencia de materiales
Debido a sus propiedades únicas, this compound puede utilizarse en la investigación de la ciencia de los materiales . Se puede utilizar para estudiar las propiedades de los materiales y cómo interactúan con otras sustancias.
Safety and Hazards
Mecanismo De Acción
Target of Action
As a member of the alkyne alcohol family, it may interact with various biological molecules due to its polar hydroxyl group and nonpolar carbon chain .
Mode of Action
The presence of a hydroxyl group (-oh) in its structure suggests that it may participate in hydrogen bonding with its targets, influencing their structure and function .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes and transport proteins .
Result of Action
It has been used as a starting reagent for the synthesis of other compounds, suggesting that it may undergo various chemical reactions within the cell .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Pentyn-1-ol. For instance, it has been studied as a corrosion inhibitor for iron in hydrochloric acid, indicating that its efficacy can be influenced by environmental conditions .
Propiedades
IUPAC Name |
pent-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-4-5-6/h6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPYSOCRPHTIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064177 | |
| Record name | 2-Pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6261-22-9 | |
| Record name | 2-Pentyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6261-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006261229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pentynol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2E2Y3AQD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic applications of 2-Pentyn-1-ol?
A: 2-Pentyn-1-ol serves as a versatile building block in organic synthesis. It's frequently employed in the construction of more complex molecules, particularly in the synthesis of pheromones and other natural products. For instance, it is a key starting material in the synthesis of (3Z,9Z,6S,7R)-6,7-epoxy-3,9-octadecadiene and its enantiomer [], components of the sex pheromone of a tea plantation pest. It's also used in the preparation of (7Z,9Z)-dodeca-7,9-dien-1-ol and (7Z,9Z)-dodeca-7,9-dienyl acetate [], the pheromone components of the soybean pest Crocidosema aporema.
Q2: Can you elaborate on the reactivity of 2-Pentyn-1-ol in the context of specific reactions?
A2: Absolutely. The molecule possesses both an alkyne and an alcohol functional group, allowing for diverse reactivity. Here are some examples:
- Sharpless Asymmetric Dihydroxylation: 2-Pentyn-1-ol derivatives, such as (2E)-oct-2-en-5-yn-1-ol, can undergo Sharpless asymmetric dihydroxylation, a crucial step in the stereoselective synthesis of certain pheromones [].
- Conversion to Vinyl Bromides: 2-Pentyn-1-ol can be transformed into 1,3-dibromo-2-pentene, a valuable ethyl vinyl ketone equivalent used in sesquiterpene synthesis. This transformation involves a two-step process: reduction of the alkyne to an alkene followed by bromination [].
- Propargylation Reactions: 2-Pentyn-1-ol acts as a propargylating agent in reactions with arenes catalyzed by metallic triflates like Bi(OTf)3, Sc(OTf)3, and Yb(OTf)3 in imidazolium ionic liquids. This reaction provides access to propargylic ethers, valuable intermediates in organic synthesis [].
Q3: Are there any notable catalytic applications of 2-Pentyn-1-ol derivatives?
A: While 2-Pentyn-1-ol itself might not be directly used as a catalyst, its interaction with certain platinum complexes is crucial in understanding catalytic hydration reactions. For example, 2-Pentyn-1-ol interacts with platinum complexes containing water-soluble phosphine ligands, leading to the formation of η1-allenyl complexes []. This interaction, while leading to polymerization in the case of 2-Pentyn-1-ol, provides valuable insights into the mechanism of platinum-catalyzed alkyne hydration.
Q4: What are the safety considerations associated with handling 2-Pentyn-1-ol?
A: 2-Pentyn-1-ol and its derivative 1,3-dibromo-2-pentene are lachrymators []. Therefore, handling these compounds requires caution and appropriate safety measures:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



